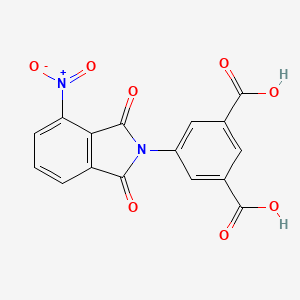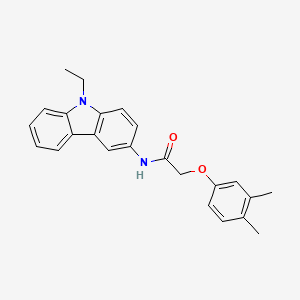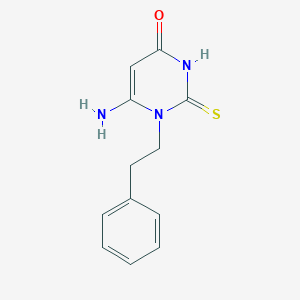
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPMPD belongs to the class of pyrrolidinedione derivatives and has been shown to exhibit various biological activities.
作用機序
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the release of GABA, a neurotransmitter that inhibits neuronal activity. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to modulate the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in seizure activity. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to reduce anxiety and produce an analgesic effect in animal models.
実験室実験の利点と制限
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying the GABAergic system and the mechanisms of action of other drugs. However, one limitation of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression. Another area of research is the development of new derivatives of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione and its effects on other neurotransmitter systems.
合成法
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 4-methoxyphenylhydrazine and 4-benzylpiperazine with ethyl acetoacetate in the presence of acetic acid and sulfuric acid. The product is then purified using column chromatography.
科学的研究の応用
3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of Parkinson's disease and as an antidepressant.
特性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPUHVDSYCFKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)

![4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)

![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)